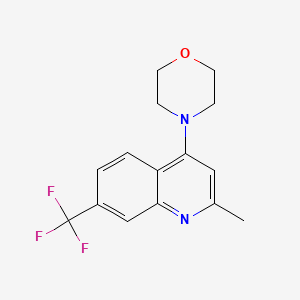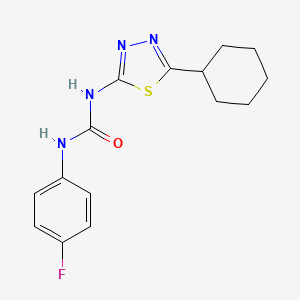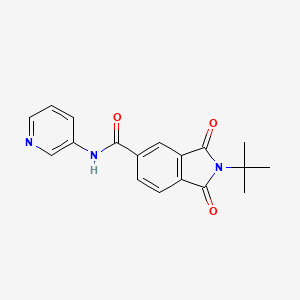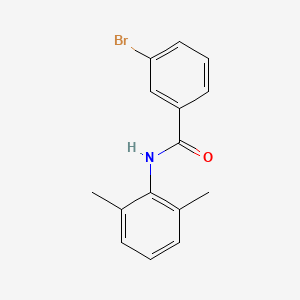
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline, also known as AG1478, is a synthetic small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential applications in cancer research and therapy.
Wirkmechanismus
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline acts as a competitive inhibitor of the ATP-binding site of EGFR. It binds to the receptor with high affinity and specificity, preventing the binding of ATP and subsequent phosphorylation of tyrosine residues on the receptor. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It induces cell cycle arrest and apoptosis, and inhibits the migration and invasion of cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination with other cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline is a highly specific and potent inhibitor of EGFR, making it a valuable tool for investigating the role of EGFR signaling in cancer biology. Its use in preclinical studies has provided valuable insights into the mechanisms of EGFR-mediated tumor growth and progression. However, its high potency and specificity may also limit its use in certain experimental settings, as it may interfere with other signaling pathways or cellular processes that are not directly related to EGFR.
Zukünftige Richtungen
There are several future directions for the use of 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline in cancer research. One potential application is in the development of targeted therapies for EGFR-driven cancers. This compound has already been shown to have potent anti-tumor activity in preclinical models, and its use in combination with other targeted therapies may provide synergistic effects and improve clinical outcomes.
Another potential application is in the development of diagnostic tools for EGFR-positive cancers. This compound can be labeled with a fluorescent or radioactive tag and used to selectively detect EGFR expression in tumor tissues, which may aid in the diagnosis and staging of cancer.
Finally, this compound may also have potential applications in other disease areas, such as inflammatory disorders and neurodegenerative diseases, where EGFR signaling has been implicated. Further research is needed to explore these potential applications and to fully understand the mechanisms of action and limitations of this compound.
Synthesemethoden
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline can be synthesized through a multistep process starting from 2-methylquinoline. The first step involves the reaction of 2-methylquinoline with trifluoroacetic anhydride to form 2-methyl-4-trifluoroacetylquinoline. This intermediate is then reacted with morpholine in the presence of a base to yield 2-methyl-4-(4-morpholinyl)quinoline. Finally, the trifluoroacetyl group is removed using sodium hydroxide to obtain the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has been widely used in cancer research as a tool to investigate the role of EGFR signaling in tumor growth and progression. EGFR is a transmembrane receptor that plays a crucial role in regulating cell proliferation, differentiation, and survival. Aberrant activation of EGFR has been implicated in the development and progression of various types of cancer, including lung, breast, and head and neck cancers.
This compound has been shown to inhibit the tyrosine kinase activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-10-8-14(20-4-6-21-7-5-20)12-3-2-11(15(16,17)18)9-13(12)19-10/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYFYMMHEIVRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)

![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)

![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)

![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)
![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)

![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)



